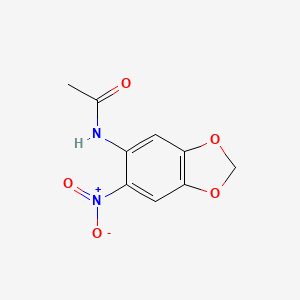

N-(6-Nitro-1,3-benzodioxol-5-yl)acetamid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that often start with readily available starting materials. For instance, the synthesis of N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide and its analogues involves a five-step process starting from indole-2-carboxylic acid, leading to the carcinogenic amine Trp-P-2, and then to a nitro compound through oxidation with H2O2 using a Mo(CO)6 catalyst . Similarly, the synthesis of 1,2,4,5-tetrahydro-1,4-benzodiazepine-3-ones from 2-chloro-N-(2-nitrobenzyl)acetamides is achieved through reductive cyclization using iron-ammonium chloride in an ethanol–water mixture . These methods highlight the importance of selecting appropriate reagents and conditions to achieve the desired transformations.

Molecular Structure Analysis

The molecular structure of compounds is typically elucidated using various spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, the structure of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide was established using elemental analysis, high-resolution mass spectrometry, 1H, 13C NMR, and IR spectroscopy . These techniques provide detailed information about the molecular framework and functional groups present in the compound.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is influenced by their functional groups and molecular structure. For instance, N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide undergoes C–O bond cleavage to yield a hydroxamic acid, while its sterically hindered analogue decomposes predominantly by N–O bond cleavage . The reactivity can also be directed towards specific sites in the molecule, as seen in the addition and substitution reactions of N-bromoacetamide with nitroalkene moieties, leading to bromination and acetamido group introduction .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are crucial for their potential applications. These properties include solubility, stability, and reactivity under various conditions. For example, the stability of N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide in aqueous solution at neutral pH is contrasted with its analogue, which shows a pH-independent rate constant for decomposition . The solubility of these compounds in different solvents can affect their synthesis and purification processes.

Wissenschaftliche Forschungsanwendungen

Antidiabetisches Mittel

N-(6-Nitro-1,3-benzodioxol-5-yl)acetamid: Derivate wurden auf ihr Potenzial als Antidiabetika untersucht. Diese Verbindungen haben vielversprechende Ergebnisse bei der Hemmung von α-Amylase gezeigt, einem Enzym, das an der Kohlenhydratverdauung beteiligt ist, was zur Kontrolle des Blutzuckerspiegels bei Diabetikern beitragen kann . In-vivo-Studien an diabetischen Mausmodellen haben signifikante Senkungen des Blutzuckerspiegels gezeigt, was das Potenzial dieser Verbindungen bei der Diabetesbehandlung aufzeigt .

Antitumoraktivität

Einige Derivate von This compound wurden auf ihre Antitumoreigenschaften hin untersucht. Es wurde festgestellt, dass sie eine Zytotoxizität gegen verschiedene Krebszelllinien aufweisen, während sie vernachlässigbare Auswirkungen auf normale Zelllinien zeigen . Diese selektive Toxizität ist entscheidend für die Entwicklung wirksamer Krebstherapien mit minimalen Nebenwirkungen.

Antibakterielle Eigenschaften

Die antimikrobielle Anwendung von Benzodioxol-Verbindungen, einschließlich This compound, ist gut dokumentiert. Diese Verbindungen sind dafür bekannt, eine breite antimikrobielle Aktivität zu besitzen, was sie zu geeigneten Kandidaten für die Entwicklung neuer Antibiotika zur Bekämpfung resistenter Bakterienstämme macht .

Entzündungshemmende Anwendungen

Benzodioxol-Derivate werden auch auf ihre entzündungshemmenden Wirkungen untersucht. Die Nitrogruppe in This compound kann zu seinen entzündungshemmenden Eigenschaften beitragen, was es zu einer potenziellen Verbindung zur Behandlung entzündlicher Erkrankungen macht .

Antifungal Anwendungen

Die Struktur von This compound deutet auf seine Verwendung als Antimykotikum hin. Benzodioxol-Verbindungen wurden in der pharmazeutischen Industrie zur Entwicklung von Behandlungen für Pilzinfektionen eingesetzt, da sie das Wachstum verschiedener Pilze hemmen können .

Antiprotozoale Aktivität

Untersuchungen haben gezeigt, dass Benzodioxol-Derivate als Antiprotozoika dienen können. Diese Anwendung ist besonders relevant bei der Behandlung von Krankheiten, die durch Protozoenparasiten verursacht werden, wie z. B. Malaria .

HIV-Protease-Inhibition

Benzodioxol-Verbindungen wurden für ihre potenzielle Rolle als HIV-Protease-Inhibitoren bekannt gegeben. Diese Anwendung ist im Zusammenhang mit der HIV/AIDS-Behandlung von Bedeutung, da die Hemmung des Protease-Enzyms eine Schlüsselstrategie zur Verhinderung der Replikation des Virus ist .

Pharmazeutische Forschung und Entwicklung

Schließlich wird This compound in der pharmazeutischen Forschung und Entwicklung als Baustein zur Synthese verschiedener bioaktiver Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Herstellung verschiedener Derivate mit potenziellen therapeutischen Anwendungen .

Zukünftige Richtungen

Wirkmechanismus

- The primary targets of NBD are not well-documented in the literature. However, we know that it has been evaluated for its anti-arthritic effects in an adjuvant-induced arthritis (AIA) rat model . In this study, NBD reduced hyperalgesia and hind paw inflammation, suggesting an impact on inflammatory pathways.

Target of Action

Eigenschaften

IUPAC Name |

N-(6-nitro-1,3-benzodioxol-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O5/c1-5(12)10-6-2-8-9(16-4-15-8)3-7(6)11(13)14/h2-3H,4H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVGRDSBPPKBVBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1[N+](=O)[O-])OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60337223 | |

| Record name | N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81864-14-4 | |

| Record name | N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

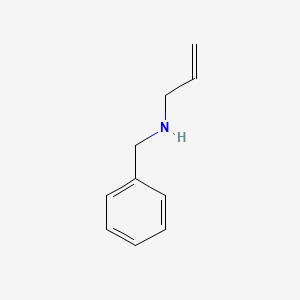

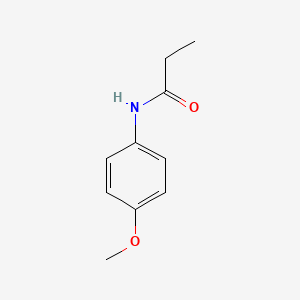

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1332074.png)